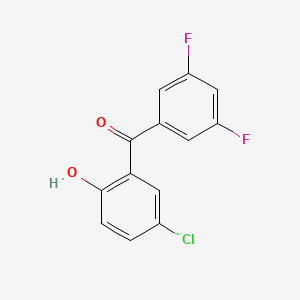
(5-Chloro-2-hydroxyphenyl)(3,5-difluorophenyl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5-Chloro-2-hydroxyphenyl)(3,5-difluorophenyl)methanone is a chemical compound with the molecular formula C13H7ClF2O2 and a molecular weight of 268.65 g/mol It is known for its unique structure, which includes both chloro and difluorophenyl groups attached to a methanone core
准备方法
The synthesis of (5-Chloro-2-hydroxyphenyl)(3,5-difluorophenyl)methanone typically involves the reaction of 5-chloro-2-hydroxybenzaldehyde with 3,5-difluorobenzoyl chloride in the presence of a base such as pyridine . The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
化学反应分析
(5-Chloro-2-hydroxyphenyl)(3,5-difluorophenyl)methanone undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones under specific conditions.
Reduction: Reduction reactions can convert the methanone group to a hydroxyl group.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
(5-Chloro-2-hydroxyphenyl)(3,5-difluorophenyl)methanone has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
作用机制
The mechanism by which (5-Chloro-2-hydroxyphenyl)(3,5-difluorophenyl)methanone exerts its effects involves interactions with various molecular targets. The chloro and difluorophenyl groups can interact with enzymes and receptors, influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
相似化合物的比较
Similar compounds to (5-Chloro-2-hydroxyphenyl)(3,5-difluorophenyl)methanone include:
(5-Chloro-2-hydroxyphenyl)(3,5-dichlorophenyl)methanone: Similar structure but with dichloro groups instead of difluoro.
(5-Chloro-2-hydroxyphenyl)(3,5-dimethylphenyl)methanone: Contains dimethyl groups instead of difluoro.
(5-Chloro-2-hydroxyphenyl)(3,5-dimethoxyphenyl)methanone: Features dimethoxy groups instead of difluoro.
The uniqueness of this compound lies in its specific combination of chloro and difluorophenyl groups, which confer distinct chemical and biological properties.
属性
分子式 |
C13H7ClF2O2 |
|---|---|
分子量 |
268.64 g/mol |
IUPAC 名称 |
(5-chloro-2-hydroxyphenyl)-(3,5-difluorophenyl)methanone |
InChI |
InChI=1S/C13H7ClF2O2/c14-8-1-2-12(17)11(5-8)13(18)7-3-9(15)6-10(16)4-7/h1-6,17H |
InChI 键 |
HRZWAMBMEFKMPR-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1Cl)C(=O)C2=CC(=CC(=C2)F)F)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















